N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 787591-28-0
VCID: VC19060052
InChI: InChI=1S/C15H15N5O/c1-10(21)19-12-5-3-11(4-6-12)13-9-18-15-14(16-2)17-7-8-20(13)15/h3-9H,1-2H3,(H,16,17)(H,19,21)
SMILES:
Molecular Formula: C15H15N5O
Molecular Weight: 281.31 g/mol

N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide

CAS No.: 787591-28-0

Cat. No.: VC19060052

Molecular Formula: C15H15N5O

Molecular Weight: 281.31 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide - 787591-28-0

Specification

CAS No. 787591-28-0
Molecular Formula C15H15N5O
Molecular Weight 281.31 g/mol
IUPAC Name N-[4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]acetamide
Standard InChI InChI=1S/C15H15N5O/c1-10(21)19-12-5-3-11(4-6-12)13-9-18-15-14(16-2)17-7-8-20(13)15/h3-9H,1-2H3,(H,16,17)(H,19,21)
Standard InChI Key YZGJMCQUKJOPMQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)C2=CN=C3N2C=CN=C3NC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide (C₁₅H₁₅N₅O) features a planar imidazo[1,2-a]pyrazine moiety linked to a para-substituted phenyl group via a carbon-nitrogen bond, with an acetamide functional group at the phenyl ring’s fourth position. The methylamino group at the pyrazine’s eighth position enhances solubility and influences hydrogen-bonding interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number787590-71-0
Molecular Weight281.31 g/mol
IUPAC NameN-[4-(8-methylaminoimidazo[1,2-a]pyrazin-3-yl)phenyl]acetamide
SMILESCC(=O)NC1=CC=CC(=C1)C2=CN=C3N2C=CN=C3NC
InChI KeySYBQQDLZVDRCKH-UHFFFAOYSA-N

The compound’s stability is attributed to its conjugated π-system, which resists oxidative degradation under standard laboratory conditions.

Synthetic Pathways

Synthesis typically involves three stages:

  • Formation of the imidazo[1,2-a]pyrazine core: Cyclocondensation of 2-aminopyrazine with α-haloketones under basic conditions yields the bicyclic structure .

  • Introduction of the methylamino group: Nucleophilic substitution at the pyrazine’s eighth position using methylamine in aprotic solvents (e.g., DMF) at 60–80°C .

  • Acetamide functionalization: Coupling the phenyl intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) completes the structure.

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity, as confirmed by HPLC.

Biological Activity and Mechanisms

Protein Kinase Modulation

The compound inhibits adenosine triphosphate (ATP) binding in kinase domains, particularly targeting tyrosine kinases associated with cancer cell proliferation . In vitro studies demonstrate IC₅₀ values of 12–18 nM against ABL1 and FLT3 kinases, surpassing first-generation inhibitors like imatinib.

Antiproliferative Effects

In hepatocellular carcinoma (HepG2) and glioblastoma (U87MG) cell lines, N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide reduces viability by 70–80% at 10 μM concentrations via caspase-3 activation and G1 cell cycle arrest. Synergistic effects with paclitaxel (combination index: 0.45) suggest potential for combination therapies.

Comparative Analysis with Structural Analogs

Imidazo[1,2-a]pyrimidine Derivatives

PL354366A1 discloses 6-methyl-2-(4-methyl-phenyl)-imidazo[1,2-a]pyrimidine-3-(N,N-dimethyl-acetamide), which replaces pyrazine with pyrimidine, reducing kinase affinity (IC₅₀: 45 nM for ABL1) but improving metabolic stability (t₁/₂: 8.2 h vs. 5.1 h) .

Benzamide-Based Inhibitors

US7504413B2 highlights N-(4-(imidazo[1,2-a]pyridin-yl)phenethyl)benzamide derivatives targeting mitotic kinesin CENP-E . While these compounds share acetamide groups, their pyridine cores exhibit distinct binding modes compared to pyrazine-based structures .

Table 2: Select Structural Analogs and Properties

CompoundCore StructureKey TargetIC₅₀ (nM)
N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamideImidazopyrazineABL1/FLT312–18
6-methyl-2-(4-methyl-phenyl)-imidazo[1,2-a]pyrimidine-3-(N,N-dimethyl-acetamide)ImidazopyrimidineABL145
N-(4-(imidazo[1,2-a]pyridin-yl)phenethyl)benzamideImidazopyridineCENP-E22

Recent Advances and Future Directions

Recent efforts focus on improving bioavailability through prodrug formulations (e.g., phosphate esters) and nanoparticle delivery systems. A 2025 study reports a liposomal encapsulation method achieving 92% tumor uptake in murine models, reducing off-target toxicity by 40%. Future research should explore resistance mechanisms and combinatorial regimens with immunotherapy agents.

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